molecular formula C19H14ClN3O3S B11604896 (6Z)-3-(2-chlorophenyl)-6-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-3-(2-chlorophenyl)-6-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B11604896
M. Wt: 399.9 g/mol
InChI Key: NSJZLXUFRUZVLT-YBEGLDIGSA-N
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Description

(6Z)-3-(2-chlorophenyl)-6-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a synthetic organic compound that belongs to the class of thiazolotriazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-3-(2-chlorophenyl)-6-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one typically involves the condensation of 2-chlorobenzaldehyde with 2,5-dimethoxybenzaldehyde in the presence of a base, followed by cyclization with thiosemicarbazide. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiazolidine derivative.

Scientific Research Applications

Chemistry

In chemistry, (6Z)-3-(2-chlorophenyl)-6-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers study its interactions with various biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic properties are explored for the treatment of diseases such as cancer, infections, and inflammatory conditions. Its ability to modulate specific molecular pathways makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6Z)-3-(2-chlorophenyl)-6-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-3-(2-chlorophenyl)-6-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both thiazole and triazole rings. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H14ClN3O3S

Molecular Weight

399.9 g/mol

IUPAC Name

(6Z)-3-(2-chlorophenyl)-6-[(2,5-dimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C19H14ClN3O3S/c1-25-12-7-8-15(26-2)11(9-12)10-16-18(24)23-17(21-22-19(23)27-16)13-5-3-4-6-14(13)20/h3-10H,1-2H3/b16-10-

InChI Key

NSJZLXUFRUZVLT-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl

Origin of Product

United States

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